![molecular formula C22H14Br4N2O4 B11540644 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4,6-tribromophenol with acetic anhydride to form 2,4,6-tribromophenoxyacetate. This intermediate is then reacted with an amine to form the acetamido derivative. The final step involves the reaction of this intermediate with 3-bromobenzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A related compound with similar bromine substitution patterns.
1,2-Bis(2,4,6-tribromophenoxy)ethane: Another brominated compound used as a flame retardant.
Tetrabromobisphenol A: A widely used brominated flame retardant with similar applications.
Uniqueness
3-[(E)-{[2-(2,4,6-tribromophenoxy)acetamido]imino}methyl]phenyl 3-bromobenzoate is unique due to its specific structure, which combines multiple bromine atoms with phenyl and acetamido groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C22H14Br4N2O4 |
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Molecular Weight |
690.0 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C22H14Br4N2O4/c23-15-5-2-4-14(8-15)22(30)32-17-6-1-3-13(7-17)11-27-28-20(29)12-31-21-18(25)9-16(24)10-19(21)26/h1-11H,12H2,(H,28,29)/b27-11+ |
InChI Key |
OASKQWHAOSKFFT-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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